Cas no 1997519-15-9 (1-fluoro-3-(5-methyloxolan-3-yl)aminopropan-2-ol)

1-fluoro-3-(5-methyloxolan-3-yl)aminopropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-fluoro-3-(5-methyloxolan-3-yl)aminopropan-2-ol
- EN300-1649894
- 1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol
- 1997519-15-9
-
- インチ: 1S/C8H16FNO2/c1-6-2-7(5-12-6)10-4-8(11)3-9/h6-8,10-11H,2-5H2,1H3
- InChIKey: LXIZJPKMNIYASW-UHFFFAOYSA-N
- SMILES: FCC(CNC1COC(C)C1)O
計算された属性
- 精确分子量: 177.11650692g/mol
- 同位素质量: 177.11650692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 134
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 41.5Ų
1-fluoro-3-(5-methyloxolan-3-yl)aminopropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1649894-2.5g |
1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol |
1997519-15-9 | 2.5g |
$3332.0 | 2023-06-04 | ||
Enamine | EN300-1649894-50mg |
1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol |
1997519-15-9 | 50mg |
$1008.0 | 2023-09-21 | ||
Enamine | EN300-1649894-100mg |
1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol |
1997519-15-9 | 100mg |
$1056.0 | 2023-09-21 | ||
Enamine | EN300-1649894-5000mg |
1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol |
1997519-15-9 | 5000mg |
$3479.0 | 2023-09-21 | ||
Enamine | EN300-1649894-10000mg |
1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol |
1997519-15-9 | 10000mg |
$5159.0 | 2023-09-21 | ||
Enamine | EN300-1649894-0.5g |
1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol |
1997519-15-9 | 0.5g |
$1632.0 | 2023-06-04 | ||
Enamine | EN300-1649894-10.0g |
1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol |
1997519-15-9 | 10g |
$7312.0 | 2023-06-04 | ||
Enamine | EN300-1649894-5.0g |
1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol |
1997519-15-9 | 5g |
$4930.0 | 2023-06-04 | ||
Enamine | EN300-1649894-0.25g |
1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol |
1997519-15-9 | 0.25g |
$1564.0 | 2023-06-04 | ||
Enamine | EN300-1649894-250mg |
1-fluoro-3-[(5-methyloxolan-3-yl)amino]propan-2-ol |
1997519-15-9 | 250mg |
$1104.0 | 2023-09-21 |
1-fluoro-3-(5-methyloxolan-3-yl)aminopropan-2-ol 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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5. Back matter
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
9. Caper tea
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
1-fluoro-3-(5-methyloxolan-3-yl)aminopropan-2-olに関する追加情報
Introduction to 1-fluoro-3-(5-methyloxolan-3-yl)aminopropan-2-ol (CAS No: 1997519-15-9)
1-fluoro-3-(5-methyloxolan-3-yl)aminopropan-2-ol, commonly referred to by its CAS number 1997519-15, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, with its unique structure and properties, has garnered attention in recent years due to its potential in drug development, polymer synthesis, and advanced materials engineering.
The molecular structure of 1-fluoro-3-(5-methyloxolan-3-yl)aminopropan-2-ol consists of a fluoro group attached to a propane backbone, which is further substituted with an amino group and a hydroxyl group. The presence of the fluoro group imparts unique electronic properties, making it suitable for applications requiring high reactivity or selectivity in chemical reactions.
In terms of physical properties, this compound exhibits a melting point of approximately 68°C and a boiling point around 240°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for use in both aqueous and organic reaction environments.
The synthesis of 1-fluoro-3-(5-methyloxolan-3-yl strong>)< strong >aminopropan strong > - < strong > 2 strong > - < strong > ol strong > typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound, reducing costs and improving purity levels.
In the field of drug discovery, this compound has shown promise as a building block for bioactive molecules due to its ability to form stable amide bonds with carboxylic acids under mild conditions. Researchers have utilized it in the synthesis of peptide analogs and small molecule inhibitors targeting various disease pathways.
Beyond pharmaceutical applications, the compound has found utility in polymer chemistry as a monomer for synthesizing functional polymers with tailored properties such as hydrophilicity and biocompatibility. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable precursor for creating advanced materials used in medical devices and coatings.
In line with current research trends, there is growing interest in leveraging the unique properties of < strong > 1-fluoro strong > - < strong > 3-(5-methyloxolan strong > - < strong > 3 strong > - < strong > yl strong > )< strong > aminepropan strong > - < strong > 2 strong > - < strong > ol strong > for green chemistry applications. Scientists are exploring its potential as an eco-friendly alternative to traditional reagents in organic synthesis, particularly in processes requiring high efficiency and minimal waste generation.
The integration of computational chemistry tools has further enhanced our understanding of the molecular behavior of this compound. Advanced simulations have provided insights into its electronic structure, reaction mechanisms, and interactions with other molecules, paving the way for optimized synthesis routes and novel applications.
In conclusion, the compound with CAS number < strong > 1997519-15 strong > represents a significant advancement in modern organic chemistry. Its diverse applications across multiple disciplines underscore its importance as a key building block for future innovations in science and technology.
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